3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a unique structure combining benzimidazole and quinoxaline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of a benzimidazole derivative with a quinoxaline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Indol-2-yl)quinoxalin-2-ones
- 4-(Benzimidazol-2-yl)-3-methylcinnolines
Uniqueness
3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its combined benzimidazole and quinoxaline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20N6 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C21H20N6/c1-12(2)11-27-19(22)17(20-24-14-8-4-5-9-15(14)25-20)18-21(27)26-16-10-6-3-7-13(16)23-18/h3-10,12H,11,22H2,1-2H3,(H,24,25) |
InChI Key |
YPNCNCRNOKDCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N |
Origin of Product |
United States |
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